1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(4-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds based on an imidazo-[1,2-b]-pyridazine scaffold have been found to inhibit Pim1 kinase at nanomolar affinity in vitro . This class of compounds displays selectivity for the Pim1 kinase domain over the Pim2 isoform . They have been widely studied in drug molecules due to their good biological activity .
Synthesis Analysis
The synthesis of such compounds involves various methods. One common method is the cyclization of a heterocyclic diamine with a nitrite . Another method involves reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . More specific methods for the synthesis of certain structures have also been reported .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of an imidazo-[1,2-b]-pyridazine scaffold . This scaffold forms hydrogen bond and hydrophobic interactions with the binding pocket, thereby perturbing ATP binding .Chemical Reactions Analysis
The chemical reactions involving these compounds are primarily related to their ability to inhibit certain kinases. For instance, they have been found to inhibit Pim1 kinase, which has been demonstrated to phosphorylate ABCG2, promote its oligomerisation, and contribute to its ability to confer drug resistance .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their unique physicochemical properties. The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Mecanismo De Acción
Target of Action
The primary target of the compound “1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(4-fluorophenyl)piperazine” is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with TAK1 by inhibiting its enzymatic activity . It has been found to inhibit TAK1 at nanomolar concentrations . The lead compound, 26, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM .
Biochemical Pathways
The inhibition of TAK1 affects various biochemical pathways. TAK1 is triggered by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, these pathways are disrupted, leading to changes in cell growth, differentiation, and apoptosis .
Result of Action
The result of the compound’s action is the inhibition of the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . This suggests that the compound has potential therapeutic effects against multiple myeloma .
Direcciones Futuras
The future directions for these compounds could involve further exploration of their potential as kinase inhibitors. For instance, they could be further studied for their potential to inhibit other kinases and their efficacy in overcoming drug resistance in various types of cancer . Additionally, their synthesis methods could be optimized for large-scale production .
Propiedades
IUPAC Name |
(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O/c21-15-3-5-16(6-4-15)24-9-11-25(12-10-24)20(27)17-7-8-19-22-18(14-1-2-14)13-26(19)23-17/h3-8,13-14H,1-2,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVVSOFXXIAJTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.